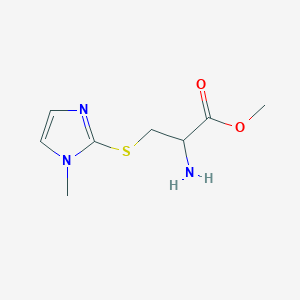

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate |

InChI |

InChI=1S/C8H13N3O2S/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

FLSPLIVITOFHAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a cysteine methyl ester derivative with a 1-methylimidazole-2-thiol or 1-methyl-2-mercaptoimidazole. The key step is the formation of the thioether linkage between the sulfur atom of the imidazole thiol and the cysteine ester moiety.

Detailed Preparation Procedure

A representative procedure adapted from the literature involves the following steps:

- Starting materials: 1-methyl-2-mercaptoimidazole and methyl cysteine ester (or its activated derivative).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used as the reaction medium.

- Coupling reagents: Triphenylphosphine (PPh3) and di-tert-butyl azodicarboxylate (DIAD) are employed to facilitate the coupling via Mitsunobu reaction conditions.

- Reaction conditions: The mixture is stirred at room temperature for 2 hours.

- Workup: The reaction mixture is concentrated under vacuum, and the crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.

- Yield: Approximately 70-75% isolated yield of the desired product as a yellow oil or solid.

This method is exemplified in the synthesis of related compounds such as (1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclobutyl)methanol, which shares the thioether linkage motif.

Alternative Approaches and Improvements

- Use of organolithium reagents: Preparation of imidazole derivatives with selective substitution at the 2-position can be achieved by lithiation using n-hexyllithium in THF at low temperatures (-40°C to 0°C), followed by reaction with silyl chlorides to protect positions and improve regioselectivity.

- Reaction temperature: Maintaining reaction temperatures between -5°C and 0°C enhances the selectivity for the 2-substituted imidazole isomer, minimizing migration or side reactions.

- Solvent choice: Tetrahydrofuran is preferred for better solubility and reaction control.

- Purification: Crystallization or salt formation can be used to isolate the product with improved purity.

Summary Table of Preparation Parameters

Analytical and Research Outcomes

Structural Confirmation

- NMR Spectroscopy: ^1H NMR spectra typically show characteristic singlets for the imidazole protons (~6.9-7.0 ppm) and methyl groups (~3.5 ppm for N-methyl). The methylene protons adjacent to sulfur appear as singlets or multiplets around 3.4-3.6 ppm.

- Mass Spectrometry: EIMS or HRMS confirms the molecular ion peak consistent with the molecular formula C7H12N3O2S (m/z ~ 190-200 depending on isotope and adducts).

- Purity: Chromatographic purity is confirmed by thin-layer chromatography (TLC) and HPLC methods.

Reaction Yields and Optimization

- Use of n-hexyllithium instead of n-butyllithium improves yield and reduces impurities in the lithiation step of imidazole derivatives.

- Maintaining low temperatures during lithiation and silyl protection steps enhances regioselectivity and product purity.

- Mitsunobu coupling provides good yields (~70%) with minimal side products when performed under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s distinctiveness lies in its hybrid structure, merging imidazole and cysteine motifs. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Metal-Binding and Catalytic Potential

While direct data on this compound is sparse, its imidazole moiety suggests affinity for transition metals (e.g., Mn, Fe), similar to L4 in biomimetic manganese dioxygenase models . Key distinctions:

- Coordination Sites : The thioether in the target compound may enable weaker metal binding compared to L4’s rigid alkyne-linked imidazole arms.

- Redox Activity: The cysteine ester’s sulfur could participate in electron transfer, unlike L4’s non-redox-active framework.

Biological Activity

Methyl s-(1-methyl-1H-imidazol-2-yl)cysteinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and relevance in cancer therapy.

Chemical Structure and Properties

This compound is a cysteine derivative characterized by the presence of an imidazole ring. Its molecular formula is C₉H₁₃N₃O₂S, which suggests the potential for various interactions with biological macromolecules.

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with thiol groups in proteins. This interaction can lead to the modification or inhibition of protein functions, influencing various cellular pathways:

- Covalent Bond Formation : The sulfur atom in cysteine can form covalent bonds with other thiols, leading to changes in protein structure and function.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, potentially affecting cell proliferation and survival.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of this compound and related compounds. For instance, derivatives containing imidazole have shown significant cytotoxicity against various cancer cell lines:

These results indicate that this compound and its derivatives can be effective against non-small-cell lung cancer cells, exhibiting potency comparable to established chemotherapeutics like cisplatin.

Case Studies

A comparative study on the cytotoxic effects of imidazole-containing compounds revealed that modifications to the imidazole ring could significantly enhance anticancer activity. For example:

- Synthesis and Testing : A series of Pt(II) complexes were synthesized with varying imidazole derivatives, leading to varying degrees of cytotoxicity.

- Mechanistic Insights : The most potent complexes were found to induce apoptosis through the activation of p53 pathways, similar to cisplatin's mechanism, suggesting a shared route of action in targeting DNA.

Anticancer Applications

The potential application of this compound in cancer therapy is promising. Its ability to form covalent bonds with critical proteins positions it as a candidate for developing new therapeutic agents aimed at overcoming resistance seen with traditional chemotherapy.

Q & A

Q. Q1. What are the validated synthetic routes for Methyl S-(1-methyl-1H-imidazol-2-yl)cysteinate, and how can purity be optimized during synthesis?

Methodological Answer:

- Route 1: React cysteine derivatives with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., NaOH in methanol), followed by esterification with methyl iodide .

- Route 2: Use Na₂S₂O₅ as a catalyst in DMF to facilitate cyclization and esterification, as demonstrated in analogous imidazole-based syntheses .

- Purity Optimization:

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- 1H-NMR: Verify the methyl ester group (δ ~3.7 ppm, singlet) and imidazole protons (δ ~7.0–7.5 ppm). Compare with analogous compounds like ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate .

- IR: Confirm S–C=O ester stretch (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- MS: Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₈H₁₁N₃O₂S; theoretical m/z ≈ 213.06) .

Advanced Research Questions

Q. Q3. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement: Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Use the "TWIN" command if twinning is suspected .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding (e.g., N–H···O interactions) .

Q. Q4. How can researchers address contradictions between theoretical and experimental data for this compound’s reactivity?

Methodological Answer:

- Theoretical Modeling: Perform DFT calculations (B3LYP/6-31G* level) to predict reaction pathways, such as nucleophilic substitution at the sulfur atom .

- Experimental Validation:

- Case Study: For analogous cysteine derivatives, discrepancies in cesium-binding efficiency were resolved by correlating cysteine’s thiol pKa with metal coordination geometry .

Q. Q5. What experimental designs are suitable for studying this compound’s biological interactions, such as enzyme inhibition?

Methodological Answer:

Q. Q6. How can researchers identify gaps in existing literature on this compound’s applications?

Methodological Answer:

- Systematic Review:

- Search PubMed/Scopus with keywords: ("methyl cysteinate" OR "imidazole cysteine derivatives") AND ("synthesis" OR "biological activity").

- Filter patents using Derwent Innovation or Lens.org for industrial applications (e.g., chelators, prodrugs) .

- Gap Analysis: Compare functional group modifications in related compounds (e.g., Methyl 4-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate) to hypothesize unexplored bioactivities .

Data Analysis and Reproducibility

Q. Q7. What statistical methods are appropriate for analyzing dose-dependent effects in toxicity studies?

Methodological Answer:

- Dose-Response Analysis: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate LD₅₀ values.

- Error Handling: Report SEM (standard error of the mean) for triplicate experiments and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Reproducibility: Adhere to OECD guidelines for chemical safety testing, including positive/negative controls (e.g., sodium azide for cytotoxicity) .

Q. Q8. How can crystallographic data from SHELX be reconciled with spectroscopic observations?

Methodological Answer:

- Cross-Validation: Compare bond lengths/angles from X-ray structures with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility (e.g., imidazole ring puckering) not captured in static crystal structures .

Safety and Compliance

Q. Q9. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood for powder handling .

- Waste Disposal: Quench reactive thiol groups with excess N-ethylmaleimide before aqueous disposal .

- Emergency Response: For spills, adsorb with vermiculite and neutralize with 10% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.